molecular formula C15H20F2N6O2 B4360915 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide

4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide

Cat. No.: B4360915
M. Wt: 354.36 g/mol
InChI Key: LTHUSKSIPLGTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide is a compound featuring a dual pyrazole structure with significant potential in pharmaceutical research. Its complex structure suggests possible applications in multiple biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis begins with the preparation of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid. This involves treating 1-(difluoromethyl)-1H-pyrazole with an oxidizing agent under controlled conditions.

  • The next step is the formation of a carbonyl group at the 5th position, achieved by introducing a carboxylating agent.

  • A coupling reaction links this intermediate with 1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods:

In industrial settings, large-scale synthesis mirrors the lab methods but employs continuous flow reactors and optimized catalysts to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often utilized to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, especially at the pyrazole rings, leading to the formation of various oxidation products.

  • Reduction: : The compound can be reduced under specific conditions to produce different derivatives that may exhibit varied biological activities.

  • Substitution: : Given its reactive sites, it undergoes nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

  • Oxidation: : Often carried out using reagents like hydrogen peroxide or permanganates.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.

  • Substitution: : Typically involves nucleophiles like amines or thiols.

Major Products:

  • Oxidation products: : Various hydroxylated derivatives.

  • Reduction products: : Alcohol or amine derivatives depending on the reaction conditions.

  • Substitution products: : Compounds where nucleophiles have replaced leaving groups.

Scientific Research Applications

Chemistry:

In chemistry, 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide is a versatile building block in synthetic organic chemistry, allowing the creation of complex molecules for research purposes.

Biology:

Its structure suggests potential as a ligand in biological studies, particularly in enzyme inhibition assays.

Medicine:

It shows promise in drug development due to its potential interactions with various biological targets, possibly acting as an anti-inflammatory, anticancer, or antiviral agent.

Industry:

In industrial applications, the compound could be used in developing new materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

This compound exerts its effects primarily by interacting with specific molecular targets in cells, potentially inhibiting enzyme activity or modulating receptor responses. Its dual pyrazole structure allows it to fit into active sites of enzymes or bind to receptors, disrupting normal biological processes and leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide: : Shares a similar backbone but lacks the difluoromethyl group.

  • 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxamide: : Features the difluoromethyl group but different substituents at other positions.

This unique combination of features makes 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide a compound of significant interest in various scientific fields.

Properties

IUPAC Name

4-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-1-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N6O2/c1-4-22-8-10(12(21-22)14(25)18-7-9(2)3)20-13(24)11-5-6-19-23(11)15(16)17/h5-6,8-9,15H,4,7H2,1-3H3,(H,18,25)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHUSKSIPLGTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=CC=NN2C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.